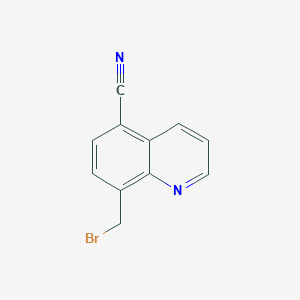

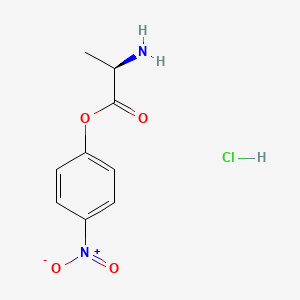

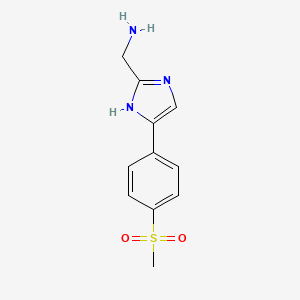

![molecular formula C8H13BrMgO2 B11863520 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)

1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromuro de 1,4-dioxaspiro[4.5]decan-8-ilmagnesio: es un compuesto organomagnesio, comúnmente conocido como reactivo de Grignard. Los reactivos de Grignard se usan ampliamente en la síntesis orgánica debido a su capacidad para formar enlaces carbono-carbono. Este compuesto en particular presenta una estructura espirocíclica, que le confiere características únicas de reactividad y estabilidad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromuro de 1,4-dioxaspiro[4.5]decan-8-ilmagnesio se puede sintetizar haciendo reaccionar 1,4-dioxaspiro[4.5]decan-8-ona con magnesio en presencia de éter anhidro. La reacción generalmente procede de la siguiente manera:

- Disolver 1,4-dioxaspiro[4.5]decan-8-ona en éter anhidro.

- Agregar virutas de magnesio a la solución.

- Introducir una pequeña cantidad de yodo para iniciar la reacción.

- Agitar la mezcla en condiciones de reflujo hasta que el magnesio se consuma por completo.

- Filtrar la mezcla para eliminar cualquier magnesio y yodo sin reaccionar.

Métodos de producción industrial: Si bien la síntesis de laboratorio del bromuro de 1,4-dioxaspiro[4.5]decan-8-ilmagnesio está bien documentada, los métodos de producción industrial pueden implicar la ampliación de la reacción utilizando reactores más grandes y sistemas automatizados para garantizar una calidad y un rendimiento constantes. El uso de reactores de flujo continuo también puede mejorar la eficiencia y la seguridad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: El bromuro de 1,4-dioxaspiro[4.5]decan-8-ilmagnesio experimenta varios tipos de reacciones, que incluyen:

Adición nucleofílica: Reacciona con compuestos carbonílicos (aldehídos, cetonas) para formar alcoholes.

Reacciones de sustitución: Puede participar en reacciones de intercambio halógeno-metal.

Reacciones de acoplamiento: Forma enlaces carbono-carbono con varios electrófilos.

Reactivos y condiciones comunes:

Compuestos carbonílicos: Los aldehídos y las cetonas son reactivos comunes.

Solventes: Se suele utilizar éter anhidro para mantener la reactividad del reactivo de Grignard.

Temperatura: Las reacciones a menudo se llevan a cabo a bajas temperaturas para controlar la reactividad y evitar reacciones secundarias.

Productos principales:

Alcoholes: Formados a partir de la adición nucleofílica a compuestos carbonílicos.

Productos acoplados: Resultan de reacciones con electrófilos, lo que lleva a la formación de nuevos enlaces carbono-carbono.

Aplicaciones Científicas De Investigación

Química: El bromuro de 1,4-dioxaspiro[4.5]decan-8-ilmagnesio se utiliza en la síntesis de moléculas orgánicas complejas, incluidos productos farmacéuticos y productos naturales. Su capacidad para formar enlaces carbono-carbono lo convierte en una herramienta valiosa en la síntesis orgánica.

Biología: En la investigación biológica, este compuesto se puede utilizar para modificar biomoléculas, lo que permite el estudio de vías bioquímicas y el desarrollo de nuevos agentes terapéuticos.

Medicina: La reactividad del compuesto con varios grupos funcionales permite la síntesis de candidatos a fármacos e intermediarios, lo que contribuye a la química medicinal y los esfuerzos de descubrimiento de fármacos.

Industria: En aplicaciones industriales, el bromuro de 1,4-dioxaspiro[4.5]decan-8-ilmagnesio se utiliza en la producción de productos químicos finos, agroquímicos y ciencia de materiales.

Mecanismo De Acción

Mecanismo: La reactividad del bromuro de 1,4-dioxaspiro[4.5]decan-8-ilmagnesio se debe principalmente a la presencia del enlace magnesio-carbono, que imparte carácter nucleofílico al átomo de carbono. Esto permite que el compuesto ataque centros electrófilos, como grupos carbonílicos, lo que lleva a la formación de nuevos enlaces carbono-carbono.

Objetivos moleculares y vías: El compuesto se dirige a centros electrófilos en moléculas orgánicas, facilitando la formación de alcoholes, productos acoplados y otros derivados. La estructura espirocíclica también puede influir en la reactividad y selectividad del compuesto en varias reacciones.

Comparación Con Compuestos Similares

Compuestos similares:

1,4-dioxaspiro[4.5]decan-8-ona: Un precursor del reactivo de Grignard, utilizado en aplicaciones sintéticas similares.

Bromuro de 1,4-dioxaspiro[4.4]nonan-8-ilmagnesio: Otro reactivo de Grignard con una estructura espirocíclica ligeramente diferente, lo que lleva a variaciones en la reactividad y la estabilidad.

Singularidad: El bromuro de 1,4-dioxaspiro[4.5]decan-8-ilmagnesio es único debido a su estructura espirocíclica específica, que le confiere características de reactividad y estabilidad distintas. Esto lo hace particularmente útil en la síntesis de moléculas orgánicas complejas y en aplicaciones que requieren un control preciso de las condiciones de reacción.

Propiedades

Fórmula molecular |

C8H13BrMgO2 |

|---|---|

Peso molecular |

245.40 g/mol |

InChI |

InChI=1S/C8H13O2.BrH.Mg/c1-2-4-8(5-3-1)9-6-7-10-8;;/h1H,2-7H2;1H;/q-1;;+2/p-1 |

Clave InChI |

YETOVLDHTVUAOO-UHFFFAOYSA-M |

SMILES canónico |

C1CC2(CC[CH-]1)OCCO2.[Mg+2].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

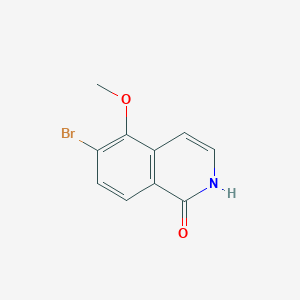

![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)

![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)